
5-Bromo-2-(2-methoxyethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-methoxyethoxy)benzamide (5-Br-2-MEOB) is an organic compound commonly used in research laboratories for a variety of applications. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and molecular biology. 5-Br-2-MEOB is an important reagent used in the synthesis of a variety of organic compounds, and has been used in the synthesis of pharmaceuticals, polymers, and other bioactive molecules. Additionally, 5-Br-2-MEOB has been used in the study of the mechanism of action of enzymes, and to study the biochemical and physiological effects of various drugs.
科学的研究の応用
5-Bromo-2-(2-methoxyethoxy)benzamide has a wide range of applications in the scientific research field. It is widely used in the synthesis of a variety of organic compounds, such as pharmaceuticals and polymers. Additionally, it has been used in the study of the mechanism of action of enzymes, and to study the biochemical and physiological effects of various drugs. It is also used in the synthesis of a variety of fluorescent dyes, which are used in the study of cell biology and other biological processes.
作用機序
The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)benzamide is not well understood. However, it is believed that it acts as an inhibitor of enzymes, and that it can bind to active sites on enzymes and prevent them from functioning properly. Additionally, it is believed that 5-Bromo-2-(2-methoxyethoxy)benzamide can interact with proteins and other molecules in the cell, and can affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-(2-methoxyethoxy)benzamide are not well understood. However, it is believed that it can interact with proteins and other molecules in the cell, and can affect their structure and function. Additionally, it is believed that it can act as an inhibitor of enzymes, and can bind to active sites on enzymes and prevent them from functioning properly.
実験室実験の利点と制限
The main advantage of using 5-Bromo-2-(2-methoxyethoxy)benzamide in laboratory experiments is its versatility. It can be used in a variety of organic synthesis reactions, and can be used to study the mechanism of action of enzymes and to study the biochemical and physiological effects of various drugs. Additionally, it can be used in the synthesis of a variety of fluorescent dyes, which can be used in the study of cell biology and other biological processes.
The main limitation of 5-Bromo-2-(2-methoxyethoxy)benzamide is that it is a toxic compound, and should be handled with care. Additionally, it can be a difficult compound to work with, as it can react with other compounds in the reaction mixture and produce unexpected results.
将来の方向性
The potential future directions for 5-Bromo-2-(2-methoxyethoxy)benzamide include further research into its mechanism of action, biochemical and physiological effects, and its potential applications in the synthesis of organic compounds and fluorescent dyes. Additionally, further research into its toxicity and its potential applications in drug development and drug delivery could be explored. Additionally, further research into its potential applications in the study of cell biology, biochemistry, and molecular biology could be explored. Finally, further research into its potential applications in the study of enzymes and their mechanisms of action could be explored.
合成法
5-Bromo-2-(2-methoxyethoxy)benzamide can be synthesized in a variety of ways. The most common method is through the reaction of bromoacetic acid and 2-methoxyethanol in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 5-bromo-2-(2-methoxyethoxy)benzamide and water as the by-products. Other methods of synthesis include the reaction of bromoacetic acid with 2-methoxyethanol in the presence of an amine catalyst, or the reaction of bromoacetic acid with 2-methoxyethanol in the presence of a base, such as potassium hydroxide.
特性
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXGQRKEVZHBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methoxyethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-azepanylcarbonyl)phenyl]-3-bromo-4-(2-methoxyethoxy)benzamide](/img/structure/B495530.png)
![N-[3-(2-phenylethoxy)phenyl]propanamide](/img/structure/B495531.png)
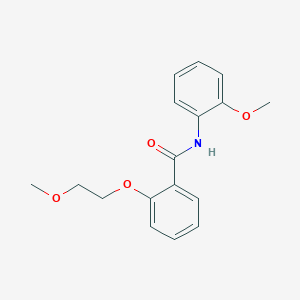
![2-{[(biphenyl-4-yloxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495536.png)

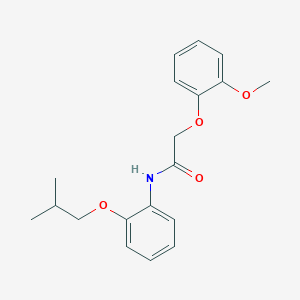
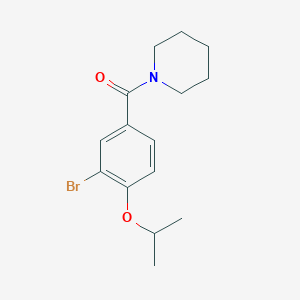
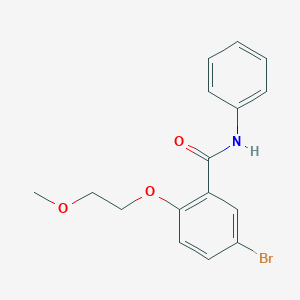
![2-(2-methoxyethoxy)-N-(2-{[2-(2-methoxyethoxy)benzoyl]amino}ethyl)benzamide](/img/structure/B495544.png)
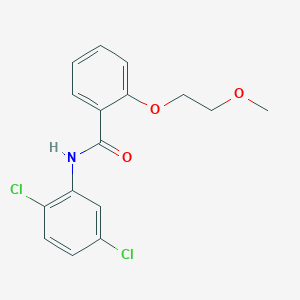
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B495546.png)
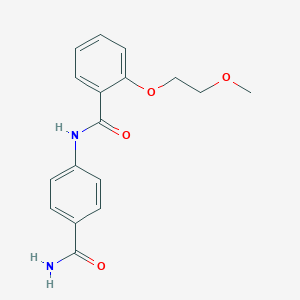
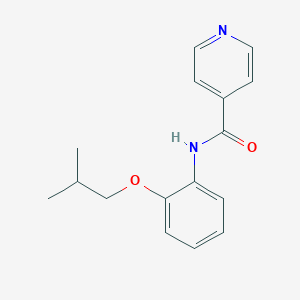
![N-methyl-2-[(phenylacetyl)amino]benzamide](/img/structure/B495551.png)